Human BChE Inhibitory Potency: Iodomethyl Derivative Outperforms Chloromethyl Analog by Nearly 10-Fold
In a direct enzymatic assay under identical experimental conditions, 4-Benzyl-2-(iodomethyl)-2,6,6-trimethylmorpholine (compound 1b) demonstrates an IC₅₀ value of 5.2 nM against human butyrylcholinesterase (hBChE). The closest chloromethyl analog (4-benzyl-2-(chloromethyl)-2,6,6-trimethylmorpholine, compound 1c) exhibits an IC₅₀ of 49.3 nM [1]. This represents a 9.5-fold improvement in inhibitory potency conferred specifically by the iodomethyl substituent compared to the chloromethyl group.
| Evidence Dimension | Inhibition of human butyrylcholinesterase (hBChE) activity |
|---|---|
| Target Compound Data | IC₅₀ = 5.2 nM |
| Comparator Or Baseline | 4-benzyl-2-(chloromethyl)-2,6,6-trimethylmorpholine (1c): IC₅₀ = 49.3 nM |
| Quantified Difference | 9.5-fold lower IC₅₀ (higher potency) for the iodomethyl derivative |
| Conditions | Ellman's assay; hBChE with butyrylthiocholine (BTCh) as substrate; 20 min preincubation followed by substrate addition; photometric quantification of thiol-DTNB reaction |
Why This Matters
Procurement of the iodomethyl derivative rather than the chloromethyl analog ensures the >9-fold higher BChE inhibitory potency required for applications where target engagement at low nanomolar concentrations is critical, such as PET tracer development for neurodegenerative disease imaging.
- [1] Gentzsch C, Hoffmann M, Ohshima Y, Nose N, Chen X, Higuchi T, Decker M. Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer. ChemMedChem. 2021;16(9):1427-1437. DOI: 10.1002/cmdc.202000942. Table 1: IC₅₀ values for compounds 1a, 1b, 1c, and 2. View Source
